molecular formula C22H26N2O6 B4743661 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE

Cat. No.: B4743661
M. Wt: 414.5 g/mol
InChI Key: IIPBLFNQEXNBDV-UHFFFAOYSA-N
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Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzodioxole moiety and a trimethoxybenzoyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves multiple steps, starting with the preparation of the benzodioxole and trimethoxybenzoyl intermediates. A common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule assembly. This results in mitotic blockade and apoptosis in cancer cells . The compound’s trimethoxybenzoyl group enhances its binding affinity to tubulin, making it a potent antitubulin agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine stands out due to its dual functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with tubulin and induce apoptosis in cancer cells makes it a promising candidate for anticancer research .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-26-19-11-16(12-20(27-2)21(19)28-3)22(25)24-8-6-23(7-9-24)13-15-4-5-17-18(10-15)30-14-29-17/h4-5,10-12H,6-9,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPBLFNQEXNBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE

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